molecular formula C8H12BNO2 B1586393 (2,4,6-trimethylpyridin-3-yl)boronic Acid CAS No. 1029654-17-8

(2,4,6-trimethylpyridin-3-yl)boronic Acid

Cat. No.: B1586393
CAS No.: 1029654-17-8
M. Wt: 165 g/mol
InChI Key: JIRJWTLUYBSLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4,6-trimethylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C8H12BNO2. It is a derivative of pyridine, featuring three methyl groups at the 2, 4, and 6 positions, and a boronic acid group at the 3 position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-trimethylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2,4,6-trimethyl-3-bromopyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4,6-trimethylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

(2,4,6-trimethylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2/c1-5-4-6(2)10-7(3)8(5)9(11)12/h4,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRJWTLUYBSLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376731
Record name (2,4,6-trimethylpyridin-3-yl)boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029654-17-8
Record name (2,4,6-trimethylpyridin-3-yl)boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-bromo-2,4,6-trimethylpyridine (CAS No. 23079-73-4; Prasenjit Mal etc., Journal of Organic Chemistry, 68(9), pp. 3446-3453) (1 g) was added to THF (20 mL). The solution was cooled to −78° C., and n-butyllithium (1.63 M solution in n-hexane, 3.37 mL) was added, followed by stirring at the same temperature for 30 minutes. Trimethyl borate (0.78 mL) was added to the reaction mixture, and the mixture was stirred at −78° C. for 10 minutes and at room temperature for 50 minutes. A saturated aqueous ammonium chloride solution was added to the reaction mixture, and the reaction mixture was concentrated under reduced pressure. The resulting residue was partitioned between oil and water by adding water and DCM. The aqueous layer was concentrated under reduced pressure. DCM and ethanol were added to the resulting residue. The insoluble matter was filtered, and the filtrate was concentrated under reduced pressure to give the title compound (242 mg). 1H-NMR (400 MHz, DMSO-d6) δ (ppm): 2.50 (s, 3H), 2.63 (s, 3H), 2.67 (s, 3H), 7.52 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.37 mL
Type
reactant
Reaction Step Two
Quantity
0.78 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4,6-trimethylpyridin-3-yl)boronic Acid
Reactant of Route 2
Reactant of Route 2
(2,4,6-trimethylpyridin-3-yl)boronic Acid
Reactant of Route 3
Reactant of Route 3
(2,4,6-trimethylpyridin-3-yl)boronic Acid
Reactant of Route 4
Reactant of Route 4
(2,4,6-trimethylpyridin-3-yl)boronic Acid
Reactant of Route 5
Reactant of Route 5
(2,4,6-trimethylpyridin-3-yl)boronic Acid
Reactant of Route 6
(2,4,6-trimethylpyridin-3-yl)boronic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.